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Compound of Interest

Compound Name: CNQX disodium salt

Cat. No.: B1662576

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive, and water-
soluble antagonist of a-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and
kainate receptors.[1][2] These ionotropic glutamate receptors are fundamental for mediating
fast excitatory synaptic transmission throughout the central nervous system, including the
retina. In the intricate circuitry of the retina, glutamate is the primary neurotransmitter used by
photoreceptors, bipolar cells, and ganglion cells. CNQX is therefore an invaluable
pharmacological tool for researchers to dissect the specific roles of AMPA and kainate receptor-
mediated signaling in visual processing, retinal development, and pathophysiology.[3][4]

Its primary application in retinal studies is to selectively block the glutamatergic input to OFF-
bipolar cells and other postsynaptic neurons that express AMPA/kainate receptors, allowing for
the isolation and study of other synaptic inputs or intrinsic neuronal properties.[1][5]

Mechanism of Action

Glutamate released from presynaptic terminals (e.g., photoreceptors) binds to postsynaptic
AMPA and kainate receptors on retinal neurons (e.g., OFF-bipolar cells, horizontal cells). This
binding opens non-selective cation channels, leading to an influx of Na* and Ca2*, which
depolarizes the neuron. CNQX competitively binds to the same site as glutamate on these
receptors but does not activate the channel, thereby preventing neurotransmission. While
highly potent for AMPA/kainate receptors, it is important to note that at higher concentrations

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b1662576?utm_src=pdf-interest
https://en.wikipedia.org/wiki/CNQX
https://www.medchemexpress.com/CNQX.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6793000/
https://pubmed.ncbi.nlm.nih.gov/27546508/
https://en.wikipedia.org/wiki/CNQX
https://iovs.arvojournals.org/article.aspx?articleid=2419099
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662576?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

(ICs0 = 25 uM), CNQX can also act as an antagonist at the glycine modulatory site of the N-
methyl-D-aspartate (NMDA) receptor complex.

Quantitative Data Summary

The following table summarizes key quantitative parameters for CNQX based on various
experimental models. Researchers should consider these values as a starting point, as optimal
concentrations may vary with the specific preparation and experimental goals.
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Parameter Value Receptor/System Source
ICso0 0.3 UM (400 nM) AMPA Receptor [1][6]
ICso0 1.5uM -4 uM Kainate Receptor [1][6]
NMDA Receptor
ICso 25 uyM _ _ [6]
(Glycine Site)
Full blockade of AMPA
Effective receptor-mediated
: 10 uM : : [7]
Concentration EPSCs in cortical
neurons.
Complete block of
glutamate-evoked
Effective responses in
: 20 - 50 pM o . [8]
Concentration dissociated zebrafish
horizontal and OFF-
bipolar cells.
Reversible blockade
) of the ERG d-wave
Effective .
) 20 - 240 uM (OFF pathway) in [5]
Concentration

zebrafish eyecup

preparations.

Observed Effect

~40% reduction

Reduction of electrical
EPSPs at rectifying

: [9]
electrical synapses (T-

to-S synapse).

Observed Effect

Significant decrease

Retardation of
dendritic arbor growth
rate in complex tectal

neurons over 4 hours.

Experimental Protocols
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Protocol 1: Electrophysiological Recording of Light-
Evoked Responses

This protocol describes how to use CNQX to isolate NMDA receptor-mediated components of
light-evoked excitatory postsynaptic currents (EPSCs) in retinal ganglion cells (RGCs) using a
whole-mount retina preparation.

Materials:

Dissected whole-mount retina from the model organism (e.g., mouse, rabbit).

o Ames' medium (or similar bicarbonate-based Ringer's solution), bubbled with 95% Oz / 5%
COa..

o CNQX disodium salt stock solution (e.g., 10 mM in water).
» APV (NMDA receptor antagonist) for control experiments.

» Picrotoxin (GABA-A receptor antagonist) and Strychnine (Glycine receptor antagonist) to
block inhibitory currents.

e Whole-cell patch-clamp setup with amplifier, micromanipulator, and data acquisition system.

¢ Light stimulator.

Perfusion system.
Methodology:

e Retina Preparation: Dissect the retina in oxygenated Ames' medium under dim red light and
mount it photoreceptor-side down in the recording chamber on the microscope stage.

o Perfusion: Continuously perfuse the retina with heated (32-34°C) and oxygenated Ames'
medium at a rate of 2-4 mL/min.

» Cell Identification: Using DIC optics, target a retinal ganglion cell for whole-cell patch-clamp
recording.
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» Baseline Recording:
o Establish a stable whole-cell voltage-clamp recording.

o Hold the cell at -70 mV (to measure AMPA/kainate currents) and +40 mV (to measure
NMDA currents, relieving the Mg2* block).

o Record baseline light-evoked EPSCs in response to a series of light flashes. It is advisable
to include inhibitory antagonists (e.g., 100 uM Picrotoxin, 1 uM Strychnine) in the bath to
isolate excitatory currents.

o CNQX Application:

o Switch the perfusion to a solution containing the desired concentration of CNQX (e.g., 20
H1M) along with the inhibitory antagonists.

o Allow the drug to perfuse for at least 5-10 minutes to ensure complete equilibration in the

tissue.
e Post-CNQX Recording:

o Repeat the light stimulation protocol while holding the cell at the same potentials as the
baseline recording.

o At-70 mV, the light-evoked EPSC should be significantly reduced or eliminated. The
remaining current at +40 mV is primarily mediated by NMDA receptors.[10]

e Washout:

o Switch the perfusion back to the control Ames' medium (containing inhibitory antagonists
but without CNQX).

o Wash for 10-20 minutes and re-record light-evoked responses to check for recovery of the
AMPA/kainate component.

Protocol 2: Calcium Imaging of Retinal Neurons
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This protocol details the use of CNQX to investigate the contribution of AMPA/kainate receptors
to calcium influx in retinal neurons in a retinal slice preparation.

Materials:

Retinal slices (150-250 pum thickness).

o Oxygenated artificial cerebrospinal fluid (aCSF).

e Calcium indicator dye (e.g., Fura-2 AM, GCaMP variants expressed via AAV).[11][12]
o CNQX disodium salt stock solution.

¢ High-potassium (High K+) aCSF for depolarization control.

» Fluorescence microscopy setup with a fast-switching light source and a sensitive camera.
[13]

e Perfusion chamber.
Methodology:
 Slice Preparation & Dye Loading:
o Prepare acute vertical slices of the retina using a vibratome in ice-cold, oxygenated aCSF.

o For chemical indicators, incubate slices in oxygenated aCSF containing Fura-2 AM (e.g.,
5-10 uM) for 30-60 minutes at 32-34°C. For genetically encoded indicators like GCaMP,
this step is not needed.[11]

e Imaging Setup:

o Transfer a slice to the recording chamber and continuously perfuse with oxygenated
aCSF.

o lIdentify the neuronal layer of interest (e.g., inner plexiform layer, ganglion cell layer) and
select regions of interest (ROIs) corresponding to individual cell bodies or synaptic
terminals.
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e Baseline Imaging:

o Acquire baseline fluorescence images. For Fura-2, alternate excitation wavelengths (e.g.,
340 nm and 380 nm). For GCaMP, use the appropriate excitation wavelength (e.g., ~488
nm).

o Establish a stable baseline for 2-5 minutes.
e Stimulation & CNQX Application:

o Apply a stimulus to evoke calcium transients. This can be a puff of glutamate/AMPA or
depolarization with High K+ aCSF. Record the resulting change in fluorescence.

o Wash out the stimulus and allow the fluorescence to return to baseline.

o Perfuse the slice with aCSF containing CNQX (e.g., 50 uM) for 5-10 minutes.[14]
e Post-CNQX Imaging:

o Re-apply the same stimulus in the continued presence of CNQX.

o Record the fluorescence changes. A reduction or complete block of the stimulus-evoked
calcium signal indicates that the response was dependent on AMPA/kainate receptor
activation.[15]

e Data Analysis:

o Calculate the change in fluorescence (AF/F) or the ratio of fluorescence intensities (for
Fura-2) for each ROI.

o Compare the amplitude of the calcium transients before and after CNQX application.

Protocol 3: Immunohistochemistry (IHC) for Receptor
Localization

While CNQX itself is not visualized, IHC is a critical complementary technique to identify the
specific retinal neurons and layers that express AMPA/kainate receptor subunits, providing an
anatomical basis for the functional effects observed with CNQX.
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Materials:

Whole eye or retina.

Fixative: 4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Cryoprotectant: 30% Sucrose in PBS.

Blocking solution: PBS with 10% normal goat serum and 0.3% Triton X-100.

Primary antibodies against AMPA/kainate receptor subunits (e.g., anti-GluA2, anti-GluK1).

Fluorophore-conjugated secondary antibodies.

Mounting medium with DAPI.

Cryostat or vibratome.

Fluorescence microscope.

Methodology:

Tissue Fixation: Perfuse the animal with 4% PFA or fix the dissected eye/retina by immersion
in 4% PFA for 2-4 hours at 4°C.[16]

Cryoprotection: After fixation, wash the tissue in PBS and then incubate in 30% sucrose in
PBS overnight at 4°C until the tissue sinks.

Sectioning: Embed the tissue in OCT medium and cut vertical sections (12-20 um) using a
cryostat. Mount sections on charged glass slides.

Permeabilization and Blocking:

o Wash slides with PBS to remove OCT.

o Incubate sections in blocking solution for 1-2 hours at room temperature to reduce non-
specific antibody binding.

Primary Antibody Incubation:
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o Dilute the primary antibody in blocking solution to its optimal concentration.

o Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

e Secondary Antibody Incubation:
o Wash the sections three times in PBS (5-10 minutes each).

o Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in
blocking solution, for 1-2 hours at room temperature, protected from light.

o Counterstaining and Mounting:

o Wash the sections three times in PBS.

o Mount the coverslip using a mounting medium containing DAPI to label cell nuclei.
e Imaging:

o Visualize the sections using a confocal or standard fluorescence microscope. The
resulting images will show the cellular and subcellular localization of the target
AMPA/kainate receptor subunits, providing context for CNQX's effects.

Visualizations
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Caption: Glutamatergic signaling at a retinal synapse and its inhibition by CNQX.
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Caption: A typical experimental workflow for studying retinal neurons using CNQX.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Utilizing CNQX Disodium Salt for the
Study of Retinal Neurons]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662576#using-cngx-disodium-salt-to-study-retinal-
neurons]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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